Cas no 1261741-31-4 (4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl)

4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by its trifluoromethoxy and trifluoromethyl substituents, which enhance its electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable for drug discovery applications. Its rigid biphenyl scaffold allows for precise structural modifications, facilitating the development of targeted compounds. The hydroxyl group further enables functionalization, broadening its utility in organic synthesis. This compound is typically handled under controlled conditions due to its reactivity.
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl structure
1261741-31-4 structure
商品名:4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
CAS番号:1261741-31-4
MF:C14H8F6O2
メガワット:322.202545166016
CID:4990668

4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H8F6O2/c15-13(16,17)12-7-9(21)4-5-11(12)8-2-1-3-10(6-8)22-14(18,19)20/h1-7,21H
    • InChIKey: WQPJMRRCRZVUNO-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C=CC=1C1C=CC=C(C=1)OC(F)(F)F)O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 367
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 29.5

4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011011510-250mg
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
1261741-31-4 97%
250mg
$470.40 2023-09-03
Alichem
A011011510-500mg
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
1261741-31-4 97%
500mg
$863.90 2023-09-03
Alichem
A011011510-1g
4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
1261741-31-4 97%
1g
$1534.70 2023-09-03

4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl 関連文献

4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenylに関する追加情報

Chemical Profile of 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl (CAS No. 1261741-31-4)

4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl, identified by its CAS number 1261741-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This biphenyl derivative features a hydroxyl group, two trifluoromethyl groups, and a trifluoromethoxy substituent, which collectively contribute to its distinct chemical reactivity and potential biological activity.

The molecular structure of 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl consists of two benzene rings connected by a phenyl linkage, with functional groups strategically positioned to enhance its utility in various applications. The presence of multiple fluorine atoms introduces electron-withdrawing effects, influencing the compound's electronic properties and making it a valuable candidate for studies involving fluorinated aromatic compounds. Such compounds are increasingly studied for their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.

In recent years, 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl has been explored in the development of novel pharmaceutical agents. The hydroxyl group provides a site for further derivatization, allowing chemists to modify the compound into more complex molecules with tailored biological activities. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, given the biphenyl scaffold's prevalence in such therapeutic agents. The trifluoromethoxy and trifluoromethyl groups further enhance the compound's interaction with biological receptors, making it a promising candidate for drug discovery programs targeting neurological and inflammatory disorders.

The pharmaceutical industry has shown particular interest in fluorinated biphenyl derivatives due to their improved pharmacokinetic profiles. 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl exemplifies this trend, as its fluorine-rich structure is expected to confer resistance to metabolic degradation and improve oral bioavailability. Preclinical studies have begun to explore its efficacy in models of pain management and neurodegenerative diseases, where its ability to modulate receptor activity could lead to novel therapeutic interventions.

Beyond pharmaceutical applications, 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl has also found utility in materials science. Its rigid aromatic structure makes it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The electron-withdrawing nature of the fluorine substituents enhances charge transport properties, making this compound suitable for optimizing the performance of advanced electronic devices.

From a synthetic chemistry perspective, 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl serves as an important intermediate in the preparation of more complex fluorinated aromatics. Its synthesis involves multi-step reactions that highlight modern methodologies in fluorination chemistry, such as electrophilic aromatic substitution and cross-coupling reactions. These synthetic approaches are critical for producing high-purity compounds needed for both academic research and industrial applications.

The growing body of research on 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl underscores its versatility and importance in contemporary chemical science. As computational methods advance, virtual screening techniques are being employed to identify new derivatives with enhanced properties. Such computational studies not only accelerate the drug discovery process but also provide insights into the structure-activity relationships that govern biological interactions.

In conclusion, 4-Hydroxy-3'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl (CAS No. 1261741-31-4) represents a significant advancement in the development of fluorinated biphenyl derivatives. Its unique structural features make it a valuable tool in pharmaceutical research, materials science, and synthetic chemistry. As ongoing studies continue to uncover new applications for this compound, its relevance is expected to grow further, solidifying its role as a cornerstone molecule in modern chemical innovation.

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